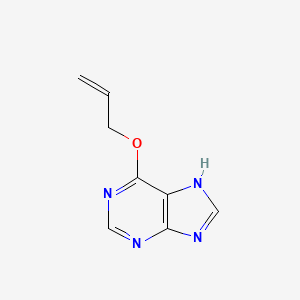

6-Allyloxypurine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8N4O |

|---|---|

Molecular Weight |

176.18 g/mol |

IUPAC Name |

6-prop-2-enoxy-7H-purine |

InChI |

InChI=1S/C8H8N4O/c1-2-3-13-8-6-7(10-4-9-6)11-5-12-8/h2,4-5H,1,3H2,(H,9,10,11,12) |

InChI Key |

KQTMKEHKXBCEMK-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=NC=NC2=C1NC=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Allyloxypurine

Strategies for the De Novo Synthesis of 6-Allyloxypurine

The de novo synthesis of 6-allyloxypurine, in the context of laboratory preparation, refers to its construction from foundational purine (B94841) structures. The primary route involves the nucleophilic aromatic substitution (SNAr) on a purine core.

The most common and efficient pathway for synthesizing 6-allyloxypurine involves the reaction of a 6-halopurine with allyl alcohol. nih.gov 6-chloropurine (B14466) is the most frequently utilized precursor due to its commercial availability and appropriate reactivity. google.comgoogle.com

The core reaction is a nucleophilic aromatic substitution where the alkoxide, generated from allyl alcohol, acts as the nucleophile, displacing the chloride ion from the C6 position of the purine ring. The electron-donating nature of the amino group in related compounds like 2-amino-6-chloropurine (B14584) can decrease the ring's susceptibility to nucleophilic attack, often necessitating more forceful reaction conditions. researchgate.net However, for 6-chloropurine itself, the reaction proceeds effectively under standard conditions.

The reaction pathway is as follows:

Generation of the Alkoxide: Sodium metal or a strong base like sodium hydride is used to deprotonate allyl alcohol, forming the sodium allyloxide nucleophile.

Nucleophilic Attack: The allyloxide ion attacks the electron-deficient C6 carbon of 6-chloropurine.

Displacement: The chloride ion, a good leaving group, is expelled, resulting in the formation of the 6-allyloxypurine product.

This synthesis can be performed using the alcohol reagent as the solvent, or with an inert, high-boiling solvent like dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF). google.com

Optimizing reaction conditions is crucial for maximizing the yield and purity of 6-allyloxypurine, minimizing side reactions, and ensuring the process is efficient. Key parameters that are often adjusted include the choice of base, solvent, temperature, and reaction duration.

One documented synthesis involves adding sodium metal to distilled allyl alcohol to generate sodium allyloxide. google.com The solution is then combined with 6-chloropurine dissolved in more allyl alcohol and heated to 100 °C for 20 hours under a nitrogen atmosphere. google.com This method has been reported to produce a high yield of 89% after purification. google.com Challenges in similar syntheses, such as those starting from 2-amino-6-chloropurine, highlight that these reactions can be slow and may not proceed to completion, which necessitates careful optimization and purification. researchgate.net The use of the alcohol as both reagent and solvent simplifies the procedure but can make removal of excess reagent challenging. researchgate.net Alternative strategies might involve using a stoichiometric amount of the alkoxide in a different solvent.

Below is a table summarizing typical reaction conditions for the synthesis of 6-allyloxypurine and related structures.

| Precursor | Reagents | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 6-Chloropurine | Sodium, Allyl alcohol | Allyl alcohol | 100 °C | 20 h | 89% | google.com |

| Hypoxanthine (B114508) | Phosphoryl chloride, N,N-dimethylaniline | Phosphoryl chloride | Reflux | 2 h | N/A (forms 6-chloropurine intermediate) | google.com |

| 2-Amino-6-chloropurine | Sodium hydride, Cyclopentanemethanol | Anhydrous THF | Reflux | 4 days | N/A (analogue synthesis) | google.com |

Following the synthesis, a multi-step process is required to isolate and purify the 6-allyloxypurine product from unreacted starting materials, the base, and any side products.

A typical purification procedure involves:

Neutralization: After cooling the reaction mixture, it is neutralized. Acetic acid is commonly used for this purpose to quench any remaining base. google.com

Solvent Removal: The solvent (e.g., excess allyl alcohol) is removed under reduced pressure (in vacuo). google.com

Recrystallization: The crude residue is then recrystallized from a suitable solvent, such as water, to yield a white crystalline solid. google.com

Chromatography: For higher purity or when recrystallization is insufficient, flash column chromatography on silica (B1680970) gel is employed. google.comresearchgate.net A typical eluent system for purine derivatives is a mixture of methanol (B129727) and dichloromethane. google.com

High-Performance Liquid Chromatography (HPLC): For applications requiring very high purity, Reverse-Phase HPLC (RP-HPLC) is an effective method. sigmaaldrich.comthermofisher.com This technique separates compounds based on hydrophobicity and is excellent for removing closely related impurities. sigmaaldrich.com

The choice of purification method depends on the scale of the synthesis and the required purity for downstream applications. sigmaaldrich.comthermofisher.com

Functional Group Interconversions and Derivatization Strategies of the Allyl Moiety

The allyl group of 6-allyloxypurine is a versatile functional handle that can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Olefin metathesis is a powerful carbon-carbon bond-forming reaction catalyzed by metal carbenes (typically ruthenium or molybdenum complexes), which involves the exchange of substituents between two alkenes. libretexts.orgacs.orgmdpi.com For 6-allyloxypurine, this can be used in cross-metathesis (CM) to introduce new functional groups or in ring-closing metathesis (RCM) if another alkene is present in the molecule. mdpi.com

While specific examples of olefin metathesis on 6-allyloxypurine itself are not extensively detailed in the provided search results, the reactivity of alkenyl purines in cross-metathesis has been noted as an area of interest in purine chemistry. researchgate.net The general applicability of catalysts like Grubbs' catalysts allows for a wide range of functional group tolerance, making them suitable for complex molecules like purine derivatives. harvard.edusocma.org

A related, but distinct, transformation that has been reported for 6-allyloxypurines is a palladium-catalyzed Claisen rearrangement, which converts them into N(1)-substituted hypoxanthines under mild conditions. researchgate.netchempap.org This highlights the reactivity of the allyl group within the purine scaffold.

| Reaction Type | Catalyst System (General) | Potential Transformation of 6-Allyloxypurine | Reference |

|---|---|---|---|

| Cross-Metathesis (CM) | Grubbs' or Schrock Catalysts | Reacts with a partner olefin (R-CH=CH₂) to form a new C-C bond, yielding a longer-chain ether linkage. | libretexts.orgmdpi.com |

| Ring-Closing Metathesis (RCM) | Grubbs' or Schrock Catalysts | If another olefin is introduced elsewhere in the molecule, RCM can form a new heterocyclic ring system. | mdpi.comharvard.edu |

Hydrofunctionalization reactions add a hydrogen atom and a functional group across the double bond of the allyl moiety.

Hydroboration-Oxidation: This two-step reaction sequence is a classic method for converting an alkene into an alcohol. wikipedia.org The process is stereospecific (syn-addition) and regioselective (anti-Markovnikov), meaning the hydroxyl group adds to the less substituted carbon of the double bond. masterorganicchemistry.comucalgary.ca

Hydroboration: The allyl group of 6-allyloxypurine would react with a borane (B79455) reagent (e.g., BH₃·THF). The boron atom adds to the terminal carbon of the double bond, and a hydrogen atom adds to the internal carbon. libretexts.org

Oxidation: The resulting organoborane intermediate is then treated with an oxidizing agent, typically hydrogen peroxide (H₂O₂) in a basic solution (e.g., NaOH), to replace the boron atom with a hydroxyl group. wikipedia.orgbyjus.com

This would convert the 6-allyloxy group into a 6-(3-hydroxypropoxy) group, providing a primary alcohol for further functionalization.

Epoxidation: Epoxidation introduces a three-membered cyclic ether, an epoxide (or oxirane), by adding a single oxygen atom across the double bond. libretexts.org This is commonly achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org

The reaction involves the concerted transfer of an oxygen atom from the peroxy acid to the alkene of the allyl group. youtube.com This converts the 6-allyloxypurine into 6-((oxiran-2-yl)methoxy)purine. Epoxides are highly valuable synthetic intermediates because their strained ring can be opened by a wide variety of nucleophiles (e.g., water, alcohols, amines) to introduce diverse functional groups. wikipedia.org

| Reaction | Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | Primary Alcohol (-CH₂CH₂CH₂OH) | wikipedia.orgucalgary.ca |

| Epoxidation | m-CPBA or other peroxy acid | Epoxide (Oxirane) ring | libretexts.orgwikipedia.org |

Selective Cleavage and Modification of the Allyl Ether Linkage

The allyl ether group in 6-allyloxypurine is a valuable protecting group for the hydroxyl function at the 6-position of the purine ring. Its relative stability under both acidic and basic conditions allows for a degree of orthogonal protection. organic-chemistry.org However, its true utility lies in the ability to be selectively cleaved or modified under specific conditions, providing access to a range of derivatives.

A common method for the deprotection of allyl ethers involves isomerization to the more labile enol ether, which can then be hydrolyzed under mild acidic conditions. organic-chemistry.org This isomerization can be achieved using potassium t-butoxide (KOtBu). organic-chemistry.org However, this method is limited to substrates that are not sensitive to basic conditions.

Palladium-catalyzed reactions offer a milder and more versatile approach to both the cleavage and modification of the allyl ether linkage. For instance, aryl allyl ethers can be selectively cleaved in the presence of alkyl allyl ethers using a palladium catalyst under basic conditions. organic-chemistry.orgnih.gov This method is also effective for the deprotection of allyloxycarbonyl groups. nih.gov The cleavage of allyl aryl ethers can be achieved using 10% Pd/C under mild, basic conditions, a process suggested to proceed via a single electron transfer (SET) mechanism rather than through a π-allyl-palladium complex. organic-chemistry.org

Furthermore, palladium catalysis can be employed for the Claisen rearrangement of 6-allyloxypurines. This reaction proceeds under mild conditions, utilizing catalysts such as Pd(PPh₃)₄ or Pd(dba)₂/dppf in dry THF at 60°C, to afford N(1)-substituted hypoxanthines. researchgate.netcore.ac.ukresearchgate.netresearchgate.net This rearrangement can accommodate a variety of substituted allyl fragments, transferring them to the N(1) position of the hypoxanthine skeleton with high yields and retention of the double bond configuration. researchgate.netresearchgate.netresearchgate.net

Table 1: Palladium-Catalyzed Claisen Rearrangement of 6-Allyloxypurines

| Starting Material | Catalyst System | Conditions | Product | Yield (%) | Reference |

| 6-Allyloxypurine | Pd(dba)₂/dppf | THF, 60°C, 16h | N(1)-Allylhypoxanthine | 93 | researchgate.net |

| 6-(Cyclohex-3-enyloxy)purine | Pd(dba)₂/dppf | THF, 60°C | N(1)-(Cyclohex-3-enyl)hypoxanthine | - | researchgate.net |

| 6-(Cinnamyloxy)purine | Pd(dba)₂/dppf | THF, 60°C | N(1)-Cinnamylhypoxanthine | - | researchgate.net |

| 9-Benzyl-6-allyloxy-2-iodo-9H-purine | Pd(dba)₂/dppf | THF, 60°C | N(1)-Allyl-9-benzyl-2-iodohypoxanthine | High | researchgate.net |

Other transition metal complexes, such as a cationic CpRu(II) complex with quinaldic acid, have also been shown to effectively catalyze the deprotection of allyl ethers in alcoholic solvents without the need for additional nucleophiles. nih.gov

Substitution and Cross-Coupling Reactions at the Purine Ring of 6-Allyloxypurine

The purine ring of 6-allyloxypurine is amenable to various substitution and cross-coupling reactions, allowing for the introduction of a wide range of functional groups at different positions of the heterocyclic core.

Electrophilic Aromatic Substitution Studies on the Purine Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic systems. masterorganicchemistry.comsavemyexams.combootcamp.commasterorganicchemistry.com In these reactions, the aromatic ring acts as a nucleophile, attacking an electrophile. masterorganicchemistry.com The rate and regioselectivity of EAS are heavily influenced by the electronic properties of the substituents already present on the ring. libretexts.org Electron-donating groups activate the ring towards substitution, while electron-withdrawing groups are deactivating. libretexts.org

In the context of purines, the imidazole (B134444) ring is generally more electron-rich and thus more susceptible to electrophilic attack. mdpi.com Direct C-H cyanation of purine derivatives has been achieved through a sequence of triflic anhydride (B1165640) activation, nucleophilic cyanation, and elimination, leading to 8-cyanated purines. mdpi.com The presence of various functional groups, including allyl ethers, is tolerated under these conditions. mdpi.com

Nucleophilic Substitution Reactions on the Purine Ring System

Nucleophilic substitution reactions are common for introducing substituents onto the purine ring, particularly at the C6 position when a suitable leaving group, such as a halogen, is present. savemyexams.comlibretexts.orgrammohancollege.ac.inlibretexts.org The initial synthesis of 6-allyloxypurine itself often involves the nucleophilic displacement of a chlorine atom from 6-chloropurine by an allyloxide anion. google.com

The 6-allyloxy group can also be displaced by other nucleophiles, although this is less common than transformations involving a halogenated precursor. The reactivity of the purine ring towards nucleophilic attack can be influenced by the substituents present. For instance, the introduction of an electron-withdrawing group can facilitate nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) on Halogenated 6-Allyloxypurine Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and have been extensively applied to purine chemistry. nih.govsigmaaldrich.comlibretexts.org These reactions typically involve an oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate. studfile.netresearchgate.netharvard.edunih.govsci-hub.stuwindsor.camdpi.com For halogenated 6-allyloxypurine derivatives, the Suzuki-Miyaura coupling provides an efficient route to introduce aryl and alkenyl groups. For example, 9-benzyl-2-chloro-6-phenylpurine can be synthesized from 9-benzyl-2,6-dichloropurine by selectively coupling at the C6 position. studfile.netresearchgate.net The reaction conditions, such as the solvent and base, can be tuned to optimize the coupling of different types of boronic acids. researchgate.net

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. researchgate.netmdpi.comlibretexts.orgrsc.orglucp.net It provides a direct method for introducing alkynyl moieties onto the purine ring. Halogenated 6-allyloxypurine derivatives can serve as substrates for Sonogashira coupling, enabling the synthesis of various alkynylpurine derivatives. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. mdpi.com

Buchwald-Hartwig Amination: This reaction is a versatile method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate. wikipedia.orgsnnu.edu.cnlibretexts.orgacsgcipr.orgkit.edu Halogenated 6-allyloxypurine derivatives can be subjected to Buchwald-Hartwig amination to introduce a wide range of amino substituents at the halogenated position. The choice of phosphine (B1218219) ligand is crucial for the success of these reactions, with sterically hindered ligands often providing superior results. wikipedia.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Purine Derivatives

| Reaction Type | Halopurine Substrate | Coupling Partner | Catalyst/Ligand | Product | Reference |

| Suzuki-Miyaura | 9-Benzyl-2,6-dichloropurine | Phenylboronic acid | Pd(PPh₃)₄ | 9-Benzyl-2-chloro-6-phenylpurine | studfile.netresearchgate.net |

| Suzuki-Miyaura | 9-Benzyl-6-chloro-2-iodopurine | Phenylboronic acid | Pd(PPh₃)₄ | 9-Benzyl-6-chloro-2-phenylpurine | researchgate.net |

| Sonogashira | Aryl/Vinyl Halide | Terminal Alkyne | Pd(0)/Cu(I) | Aryl/Vinyl Alkyne | researchgate.netmdpi.com |

| Buchwald-Hartwig | Aryl Halide | Amine | Pd(0)/Phosphine Ligand | Aryl Amine | wikipedia.orgsnnu.edu.cn |

Advanced Spectroscopic and Structural Elucidation Techniques for 6 Allyloxypurine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. libretexts.org

Proton (¹H) NMR Spectral Analysis and Chemical Shift Assignment

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their immediate electronic environment. acdlabs.com The chemical shifts in a ¹H NMR spectrum are indicative of the shielding or deshielding of protons. acdlabs.com In the case of 6-allyloxypurine, the spectrum would be expected to show distinct signals for the purine (B94841) ring protons and the protons of the allyl group. The integration of these signals corresponds to the number of protons in each unique environment. acdlabs.com

Table 1: Predicted ¹H NMR Chemical Shifts for 6-Allyloxypurine

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-2 (purine) | ~8.4 | Singlet | 1H |

| H-8 (purine) | ~8.5 | Singlet | 1H |

| H-1' (allyl) | ~6.1 | Multiplet | 1H |

| H-2' (allyl) | ~5.4 | Multiplet | 2H |

| O-CH₂ (allyl) | ~5.0 | Multiplet | 2H |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary based on solvent and experimental conditions. acdlabs.compressbooks.pubyoutube.com

Carbon-13 (¹³C) NMR Spectral Analysis and DEPT Experiments

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. libretexts.org Distortionless Enhancement by Polarization Transfer (DEPT) experiments are often used in conjunction with standard ¹³C NMR to differentiate between CH, CH₂, and CH₃ groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Allyloxypurine

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 (purine) | ~152 |

| C-4 (purine) | ~151 |

| C-5 (purine) | ~122 |

| C-6 (purine) | ~160 |

| C-8 (purine) | ~142 |

| C-1' (allyl) | ~133 |

| C-2' (allyl) | ~118 |

| O-CH₂ (allyl) | ~66 |

Note: Predicted values are based on typical chemical shift ranges and may vary. libretexts.orgorganicchemistrydata.org

Two-Dimensional (2D) NMR Spectroscopy (COSY, TOCSY, HSQC, HMBC) for Connectivity and Long-Range Coupling Elucidation

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms within a molecule. epfl.chlongdom.org

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons. longdom.org For 6-allyloxypurine, COSY would show correlations between the protons of the allyl group.

TOCSY (Total Correlation Spectroscopy) provides information about all protons within a spin system, even if they are not directly coupled.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of carbon signals based on their attached protons. epfl.ch

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides the precise mass of a molecule, allowing for the determination of its elemental composition. researchgate.net This high level of accuracy helps to distinguish between compounds with the same nominal mass but different chemical formulas. researchgate.net The fragmentation pattern observed in the mass spectrum offers additional structural information, as the molecule breaks apart in a predictable manner upon ionization. This can help to confirm the presence of the purine and allyl substructures within 6-allyloxypurine.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups and Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. hilarispublisher.com The IR spectrum of 6-allyloxypurine would be expected to show characteristic absorption bands for the C-O-C ether linkage, C=N and C=C bonds within the purine ring, and the C=C and C-H bonds of the allyl group. libretexts.orglibretexts.org

Table 3: Characteristic IR Absorption Frequencies for 6-Allyloxypurine

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C-H (aromatic/alkene) | 3100-3000 |

| C-H (aliphatic) | 3000-2850 |

| C=N (purine) | 1680-1640 |

| C=C (purine/allyl) | 1650-1550 |

| C-O (ether) | 1250-1050 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. technologynetworks.commsu.edu The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher one. msu.edu The purine ring system in 6-allyloxypurine acts as a chromophore, the part of the molecule responsible for absorbing light. The resulting UV-Vis spectrum, a plot of absorbance versus wavelength, will show one or more absorption maxima (λmax) that are characteristic of the electronic structure of the purine core. technologynetworks.com The position and intensity of these bands can be influenced by the allyloxy substituent.

Based on a comprehensive search of scientific literature and crystallographic databases, there is currently no publicly available X-ray crystallography data for the compound 6-Allyloxypurine.

Extensive searches in major repositories of crystal structures, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield any entries for 6-Allyloxypurine. Consequently, detailed information regarding its solid-state structure, such as unit cell parameters, space group, bond lengths, bond angles, and conformational analysis derived from X-ray diffraction, is not available in the public domain.

Therefore, it is not possible to provide the specific details requested for the section on "X-Ray Crystallography for Definitive Solid-State Structure Determination and Conformational Analysis," including data tables and in-depth research findings.

Computational Chemistry and Theoretical Modeling of 6 Allyloxypurine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.gov These methods solve the molecular Schrödinger equation to determine a molecule's electronic structure and other properties. wikipedia.org

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. wikipedia.orgstackexchange.com It is often favored for its balance of accuracy and computational cost. wikipedia.org For 6-allyloxypurine, DFT calculations, potentially using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can be employed to model its electronic characteristics. scielo.org.mxmdpi.com

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. eurjchem.com For 6-allyloxypurine, the HOMO is expected to be localized primarily on the purine (B94841) ring system, which is rich in electrons, while the LUMO would also be distributed across this aromatic system.

Charge Distribution: The distribution of electron density within the molecule can be analyzed through methods like Mulliken population analysis or by mapping the electrostatic potential (MEP). This analysis helps identify the electrophilic and nucleophilic sites within 6-allyloxypurine. The nitrogen atoms of the purine ring and the oxygen atom of the allyloxy group are expected to be regions of negative charge (nucleophilic), while the hydrogen atoms and parts of the allyl group may carry a partial positive charge (electrophilic).

Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. scielo.org.mxmdpi.com These descriptors provide a theoretical basis for predicting how 6-allyloxypurine might behave in chemical reactions.

A hypothetical table of reactivity descriptors for 6-allyloxypurine, based on typical values for similar organic molecules, is presented below.

| Descriptor | Formula | Typical Predicted Value (a.u.) | Significance |

| HOMO Energy | EHOMO | ~ -0.25 | Related to ionization potential; electron-donating ability. |

| LUMO Energy | ELUMO | ~ -0.05 | Related to electron affinity; electron-accepting ability. |

| Energy Gap | ΔE = ELUMO - EHOMO | ~ 0.20 | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | I ≈ -EHOMO | ~ 0.25 | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | ~ 0.05 | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | ~ 0.15 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | ~ 0.10 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | ~ 5.0 | Reciprocal of hardness; indicates high reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | ~ 0.11 | Propensity to accept electrons. |

Note: These values are illustrative and would need to be confirmed by specific DFT calculations for 6-allyloxypurine.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.org While computationally more demanding than DFT, they can provide highly accurate results, especially for conformational and tautomeric studies. smu.edumdpi.com

Conformational Analysis: The flexibility of the allyloxy side chain in 6-allyloxypurine allows for multiple conformations. Ab initio calculations, such as those at the Møller-Plesset perturbation theory (MP2) level, can be used to perform a potential energy surface (PES) scan. mdpi.com By systematically rotating the dihedral angles of the C-O-C-C bonds in the allyloxy group, the various stable conformers and the energy barriers between them can be identified. mdpi.compsu.edu This analysis is crucial for understanding which shapes the molecule is likely to adopt, which in turn influences its interactions with other molecules. ufrrj.br

Tautomeric Equilibrium: Purine derivatives can exist in different tautomeric forms, primarily involving the migration of a proton between nitrogen atoms in the purine ring. For 6-allyloxypurine, the N7-H and N9-H tautomers are the most likely. Ab initio calculations can determine the relative energies of these tautomers in both the gas phase and in solution (using a solvent model). researchgate.net The results would predict the most stable tautomer and the equilibrium constant between the different forms, which is vital for understanding its biological activity, as different tautomers may bind to receptors differently.

Molecular Dynamics (MD) Simulations for Dynamic Behavior, Solvent Interactions, and Conformational Sampling

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. researchgate.netnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time. nih.gov

For 6-allyloxypurine, an MD simulation would typically place the molecule in a box of solvent molecules (e.g., water) to simulate its behavior in an aqueous environment. The simulation would reveal:

Conformational Sampling: How the allyloxy chain explores different conformations over time.

Solvent Interactions: The formation and breaking of hydrogen bonds between the purine ring's nitrogen and oxygen atoms and the surrounding water molecules. The simulation can also quantify the solvent accessible surface area (SASA).

In Silico Prediction of Potential Biological Targets and Interaction Modes

In silico methods are computational techniques used to predict the biological activity and targets of a molecule, which can significantly accelerate the drug discovery process. creative-biolabs.comnih.govcam.ac.uk

Ligand-protein docking is a computational method that predicts the preferred orientation of a ligand when bound to a protein target. nih.govmdpi.com This technique is essential for structure-based drug design. nih.govresearchgate.net For 6-allyloxypurine, docking simulations could be performed against a library of known protein structures, particularly enzymes for which purine analogs are known inhibitors (e.g., kinases, phosphodiesterases).

The process involves:

Obtaining the 3D structure of a target protein.

Placing 6-allyloxypurine into the protein's binding site.

Using a scoring function to evaluate and rank different binding poses based on their predicted binding affinity (e.g., in kcal/mol). researchgate.net

The results would identify potential protein targets and provide a detailed view of the binding mode, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the purine ring and aromatic amino acid residues in the protein. nih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dergipark.org.trmdpi.com

Ligand-Based Modeling: If a set of molecules with known activity against a specific target is available, their common chemical features can be aligned to create a pharmacophore model. nih.gov This model can then be used to screen databases for new compounds, like 6-allyloxypurine, that fit the pharmacophore and are therefore likely to be active.

Structure-Based Modeling: If the 3D structure of a target protein is known, a pharmacophore can be generated based on the key interaction points within its binding site. mdpi.comfrontiersin.orgresearchgate.net This model defines the ideal locations for features like hydrogen bond donors/acceptors, hydrophobic groups, and aromatic rings. 6-Allyloxypurine could then be evaluated to see how well it matches this "ideal" ligand model for various targets.

By employing these computational strategies, a comprehensive theoretical profile of 6-allyloxypurine can be constructed, guiding further experimental investigation into its chemical properties and potential therapeutic applications.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Purine Derivatives (theoretical prediction based on molecular descriptors)

QSAR and QSPR models are mathematical algorithms that aim to establish a correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. wikipedia.orguspex-team.org These models are built upon the principle that the structure of a molecule dictates its behavior. By quantifying structural features through numerical values known as molecular descriptors, it is possible to develop predictive models. uspex-team.org

For purine derivatives, QSAR studies have been instrumental in identifying key structural features that influence their activity as, for example, antitubercular agents, kinase inhibitors, and anticancer compounds. wikipedia.orgresearchgate.netchemicalpapers.com These studies typically involve a series of related compounds, for which a specific biological activity has been experimentally determined. Molecular descriptors are then calculated for each compound, and statistical methods are employed to build a model that relates these descriptors to the observed activity.

Theoretical Application to 6-Allyloxypurine:

A hypothetical QSAR/QSPR study of 6-allyloxypurine would involve its inclusion in a dataset of related purine analogs. The biological activity of interest would first need to be experimentally determined for all compounds in the series. Subsequently, a wide range of molecular descriptors would be calculated.

Molecular Descriptors:

Molecular descriptors are numerical representations of a molecule's properties and can be categorized based on their dimensionality (1D, 2D, 3D, etc.). For a molecule like 6-allyloxypurine, a variety of descriptors could be calculated to construct a robust QSAR/QSPR model. These descriptors can be broadly classified as:

Constitutional Descriptors (1D): These are the most basic descriptors, derived directly from the molecular formula. They include molecular weight, count of specific atom types (e.g., nitrogen, oxygen), and number of rings.

Topological Descriptors (2D): These descriptors are derived from the 2D representation of the molecule, considering how atoms are connected. Examples include connectivity indices, which reflect the degree of branching, and topological polar surface area (TPSA), which is often correlated with drug transport properties.

Geometrical Descriptors (3D): These are calculated from the 3D coordinates of the molecule and describe its size and shape. Examples include molecular volume and surface area.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule. Important descriptors in this category include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and electrostatic potential maps. These descriptors are particularly relevant for understanding how a molecule might interact with a biological target.

Hypothetical Data for QSAR/QSPR Modeling of Purine Derivatives Including 6-Allyloxypurine:

| Compound Name | Experimental Activity (pIC50) | Molecular Weight ( g/mol ) | Topological Polar Surface Area (Ų) | HOMO Energy (eV) | LUMO Energy (eV) |

| 6-Allyloxypurine | Hypothetical Value | 190.19 | 61.79 | Calculated Value | Calculated Value |

| Purine | Hypothetical Value | 120.11 | 38.57 | Calculated Value | Calculated Value |

| 6-Methoxypurine | Hypothetical Value | 150.14 | 47.82 | Calculated Value | Calculated Value |

| 6-Chloropurine (B14466) | Hypothetical Value | 154.55 | 38.57 | Calculated Value | Calculated Value |

| Adenine (B156593) | Hypothetical Value | 135.13 | 64.80 | Calculated Value | Calculated Value |

Once such a dataset is compiled, statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to develop the QSAR/QSPR equation. For instance, a simplified hypothetical MLR model might look like:

pIC50 = β₀ + β₁(TPSA) + β₂(HOMO) + ... + ε

Where β represents the regression coefficients and ε is the error. The statistical significance and predictive power of the resulting model are then rigorously evaluated using various validation techniques. A validated model could then be used to predict the activity of new, unsynthesized purine derivatives, helping to prioritize which compounds to synthesize and test. This approach streamlines the drug discovery process by focusing resources on candidates with the highest predicted potential.

In Vitro Biological Activity and Mechanistic Studies of 6 Allyloxypurine

Modulation of Enzyme Activity: Investigations into Purine (B94841) Metabolic Pathways and Other Relevant Enzymes

The in vitro biological activity of 6-allyloxypurine has been a subject of interest, particularly concerning its potential to modulate the activity of various enzymes. Research has explored its interactions with key enzymes in purine metabolism and other significant enzyme families, such as kinases.

Studies on Purine Nucleoside Phosphorylase (PNP) Inhibition Mechanisms

Purine nucleoside phosphorylase (PNP) is a crucial enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides to their corresponding purine bases and (2'-deoxy)ribose-1-phosphate. nih.govpatsnap.com Inhibition of PNP is a therapeutic strategy for T-cell mediated diseases, as a deficiency in this enzyme leads to a selective T-cell immunodeficiency. nih.govscielo.org.bo PNP inhibitors can cause an accumulation of deoxyguanosine, which is subsequently converted to deoxyguanosine triphosphate (dGTP), a cytotoxic metabolite that induces apoptosis in T-cells. patsnap.comscielo.org.bo

Despite the therapeutic importance of PNP inhibitors, a review of the current scientific literature reveals no specific studies investigating the inhibitory mechanism of 6-allyloxypurine against Purine Nucleoside Phosphorylase. While numerous compounds have been identified as potent PNP inhibitors, some with IC50 values in the nanomolar range, the interaction and inhibitory potency of 6-allyloxypurine on PNP have not been reported. researchgate.netmedchemexpress.comuochb.cz

Adenosine (B11128) Deaminase (ADA) Modulation and Kinetic Studies

Adenosine deaminase (ADA) is another key enzyme in purine metabolism, responsible for the irreversible deamination of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. patsnap.comresearchgate.net ADA plays a critical role in regulating intracellular and extracellular adenosine levels, thereby modulating adenosine receptor-mediated signaling, which is vital for immune function. mdpi.commdpi.com Inhibition of ADA can lead to an accumulation of adenosine, which has immunosuppressive and anti-inflammatory effects. patsnap.com

A thorough review of published research indicates a lack of specific kinetic studies on the modulation of Adenosine Deaminase by 6-allyloxypurine. Although various natural and synthetic compounds have been identified as ADA inhibitors with varying potencies, there is no available data on the inhibitory constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) of 6-allyloxypurine against ADA. researchgate.netmdpi.comnih.gov

Xanthine (B1682287) Oxidase/Dehydrogenase (XO/XDH) Interactions and Inhibitory Potency

Xanthine oxidase (XO) and xanthine dehydrogenase (XDH) are two interconvertible forms of a complex molybdoflavoprotein that catalyzes the final two steps of purine catabolism: the oxidation of hypoxanthine (B114508) to xanthine and subsequently to uric acid. patsnap.comnih.gov Inhibition of XO is a primary therapeutic approach for the management of hyperuricemia and gout. patsnap.comwikipedia.org Inhibitors of this enzyme are broadly classified as purine analogs, such as allopurinol, or non-purine inhibitors, like febuxostat. patsnap.comwikipedia.org

Currently, there are no specific studies in the available scientific literature that detail the interactions of 6-allyloxypurine with Xanthine Oxidase or Xanthine Dehydrogenase or report on its inhibitory potency. While numerous natural and synthetic compounds have been evaluated as XO inhibitors, with some exhibiting IC50 values in the low micromolar range, the effect of 6-allyloxypurine on this enzyme remains uninvestigated. medchemexpress.comcreative-proteomics.com

Investigations into Kinase Activity Modulation

Kinases are a large family of enzymes that catalyze the phosphorylation of specific substrates, playing crucial roles in cell signaling, proliferation, and differentiation. Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. patsnap.commdpi.com

Research has identified 6-alkoxypurines as competitive inhibitors of CDKs, acting at the ATP-binding site. caymanchem.com A patent has specifically mentioned 6-allyloxypurine, also known as NU2013, as a cyclin-dependent kinase inhibitor. However, detailed inhibitory activity data for 6-allyloxypurine is not extensively published. Studies on related 6-alkoxypurine derivatives have shown that the nature of the alkoxy group can influence the inhibitory potency and selectivity against different CDKs. For instance, structure-activity relationship studies on 2-arylaminopurines have demonstrated that modifying the 6-alkoxy substituent can achieve discrimination between Nek2 and CDK2. nih.gov

The inhibitory activities of several related 6-substituted purine derivatives against various kinases are presented in the table below, illustrating the potential for this class of compounds to act as kinase inhibitors.

| Compound | Target Kinase | IC₅₀ (µM) | Selectivity Notes |

|---|---|---|---|

| Palbociclib | CDK4 | 0.011 | Highly selective for CDK4/6 over other CDKs. nih.govresearchgate.net |

| Palbociclib | CDK6 | 0.016 | |

| Ribociclib | CDK4 | 0.010 | Selective for CDK4/6. nih.gov |

| Ribociclib | CDK6 | 0.039 | |

| Abemaciclib | CDK4 | 0.002 | Potent inhibitor of CDK4/6. nih.gov |

| Abemaciclib | CDK6 | 0.010 | |

| Roscovitine (B1683857) | CDK1, CDK2, CDK5, CDK7 | ~0.2-0.5 | Poor inhibitor of CDK4 and CDK6 (IC₅₀ > 100 µM). unifr.ch |

| PD-0332991 | CDK4 | 0.011 | Highly specific for CDK4/6. unifr.ch |

| PD-0332991 | CDK6 | 0.016 |

Interaction with Nucleic Acids: DNA and RNA Binding Studies

The ability of small molecules to interact with nucleic acids is fundamental to the mechanism of action of many therapeutic agents. These interactions can lead to the modulation of DNA replication and transcription, ultimately inducing cellular responses. mdpi.com

Spectroscopic (e.g., Fluorescence, CD, UV-Vis) Analysis of 6-Allyloxypurine-Nucleic Acid Interactions

Spectroscopic techniques are powerful tools for characterizing the binding of small molecules to DNA and RNA. These methods can provide insights into the mode of binding (e.g., intercalation, groove binding, or electrostatic interaction) and the strength of the interaction.

Fluorescence Spectroscopy: This technique can be used to study ligand-DNA interactions through the intrinsic fluorescence of the ligand or by using fluorescent probes that bind to DNA. researchgate.netprotocols.io Quenching or enhancement of the fluorescence signal upon addition of nucleic acid can indicate binding. researchgate.net Competitive binding assays with known DNA intercalators or groove binders can further elucidate the binding mode. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the chiral environment of molecules and is particularly useful for studying the conformational changes in DNA upon ligand binding. biorxiv.orgnih.gov The CD spectrum of DNA is characterized by specific bands that are sensitive to its secondary structure (e.g., B-form, A-form, or Z-form). creative-proteomics.com Changes in these bands or the appearance of an induced CD signal for an achiral ligand upon binding can provide information about the binding mode and its effect on DNA conformation. creative-proteomics.comspringernature.com

UV-Visible (UV-Vis) Absorption Spectroscopy: The interaction of a small molecule with DNA can be monitored by changes in the UV-Vis absorption spectrum. scirp.org Hypochromism (a decrease in absorbance) and a bathochromic shift (a shift to longer wavelengths) in the absorption bands of the ligand are often indicative of an intercalative binding mode, where the molecule inserts itself between the base pairs of the DNA. mdpi.comnih.gov In contrast, hyperchromism (an increase in absorbance) or the absence of significant spectral shifts may suggest groove binding or electrostatic interactions. europeanreview.org

Despite the utility of these techniques, a comprehensive search of the scientific literature did not yield any specific studies that have employed fluorescence, circular dichroism, or UV-Vis spectroscopy to analyze the interaction of 6-allyloxypurine with DNA or RNA. Therefore, the binding mode, affinity, and conformational effects of 6-allyloxypurine on nucleic acids remain to be experimentally determined.

Investigation of Intercalation, Groove Binding, or Other Binding Mechanisms

Detailed studies specifically elucidating the intercalation, groove binding, or other direct binding mechanisms of 6-allyloxypurine with macromolecules like DNA or proteins are not extensively documented in publicly available research. However, the broader class of 6-substituted purines, to which 6-allyloxypurine belongs, has been investigated for various biological activities, often stemming from their interactions with enzymes.

Cellular Assays for Investigating Molecular Mechanisms (Utilizing Non-Human Cell Lines)

The impact of 6-allyloxypurine and related compounds on cell proliferation has been a subject of investigation, particularly in the context of cancer research. Cell proliferation is a fundamental process involving cell growth and division, leading to an increase in cell number. wikipedia.orgtelight.eu In multicellular organisms, this process is tightly regulated, and its dysregulation is a hallmark of cancer. wikipedia.orgtelight.eu

Derivatives of 6-allyloxypurine have been synthesized and evaluated for their antiproliferative effects. For example, a series of 9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purine derivatives, which include structures based on 6-allyloxypurine, were tested against the MCF-7 human breast cancer cell line. chim.it The antiproliferative activity of these compounds was found to be dependent on the substituent on the purine ring. chim.it Generally, compounds with halogen atoms on the purine ring exhibited greater activity than those with an amino group. chim.it

The broader class of 6-substituted purines has also been explored for their effects on immune cells. For instance, Interleukin-6 (IL-6) is a cytokine that can promote T cell proliferation and expansion under inflammatory conditions. nih.gov Studies have shown that IL-6 signaling is associated with increased proliferative capacity in T cells. nih.gov While direct studies on 6-allyloxypurine's effect on IL-6-mediated T cell proliferation are not specified, the modulation of signaling pathways by purine analogs suggests a potential area for investigation.

Table 1: Antiproliferative Activity of Selected Purine Derivatives

| Compound | Cell Line | Activity | Reference |

|---|---|---|---|

| 9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purine derivatives | MCF-7 (human breast cancer) | Varied, dependent on purine substituent | chim.it |

This table is for illustrative purposes and based on data for derivatives, not 6-allyloxypurine itself.

Apoptosis, or programmed cell death, is a crucial process for removing unwanted or damaged cells. mdpi.comabcam.com The induction of apoptosis is a key mechanism for many anticancer therapies. mdpi.com Various methods can be used to induce apoptosis in cell lines for experimental purposes, including treatment with chemical agents like camptothecin (B557342) or activation of death receptors like Fas. abcam.comthermofisher.com

While specific studies on apoptosis induction by 6-allyloxypurine are limited, research on related alkylated purines provides insights into potential mechanisms. For example, 6-dimethylaminopurine (B21663) (6-DMAP), another 6-substituted purine, has been shown to induce apoptosis in the human lymphoma U937 cell line in a dose- and time-dependent manner. nih.gov This process was characterized by typical apoptotic markers such as DNA fragmentation, phosphatidylserine (B164497) externalization, and a decrease in mitochondrial membrane potential. nih.gov

Furthermore, the antiproliferative effects of the aforementioned 9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purine derivatives were linked to their ability to induce cell cycle arrest and apoptosis in the MCF-7 cell line. chim.it The most active of these compounds were subjected to further studies to elucidate these mechanisms. chim.it The cell cycle is a series of events that leads to cell division and replication. wikipedia.org An arrest in the cell cycle can prevent cancer cells from proliferating.

The biological effects of 6-substituted purines are often mediated through the modulation of intracellular signaling pathways. These pathways are complex networks of proteins that transmit signals from the cell surface to the nucleus, regulating cellular processes like proliferation, survival, and inflammation.

Studies on 6-DMAP-induced apoptosis in U937 cells revealed the involvement of specific signaling events. The process was preceded by an increase in intracellular calcium ion concentration, suggesting its role in initiating apoptosis. nih.gov Furthermore, Western blotting showed a reduction in the anti-apoptotic protein Bcl-XL and an increase in the pro-apoptotic protein Bax, along with the release of cytochrome c from the mitochondria. nih.gov These events are indicative of the involvement of the mitochondrial (intrinsic) pathway of apoptosis and led to the activation of caspase-3. nih.gov

Pathway analysis of gene expression changes following 6-DMAP treatment indicated a widespread downregulation of genes related to cell proliferation and cell cycle progression, suggesting that the compound's effects are mediated through the inhibition of protein kinases. nih.gov

The Interleukin-6 (IL-6) signaling pathway, which involves Janus kinases (JAKs) and Signal Transducer and Activator of Transcription (STAT) proteins, is another relevant pathway that can be modulated. nih.gov This pathway is often deregulated in diseases like cancer and chronic liver disease. nih.gov While direct evidence for 6-allyloxypurine's effect on this pathway is not available, the known role of other purine analogs as kinase inhibitors suggests that this could be a potential mechanism of action. google.comnih.gov

The modulation of signaling pathways by 6-substituted purines ultimately leads to changes in gene expression and protein synthesis. In the case of 6-DMAP-induced apoptosis in U937 cells, cDNA microarray analysis was used to examine these changes. nih.gov The study identified a significant number of down-regulated genes in cells treated with 6-DMAP. nih.gov

Specifically, real-time PCR confirmed a significant decrease in the mRNA levels of proliferating cell nuclear antigen (PCNA), insulin-induced gene 1, serine proteinase inhibitor 2, and v-myc. nih.gov Pathway analysis further revealed the interaction of these down-regulated genes. nih.gov These findings suggest that the inhibition of protein kinases by 6-DMAP leads to a massive downregulation of genes that are critical for cell proliferation and cell cycle progression, thereby inducing apoptosis. nih.gov

Receptor Binding and Ligand-Receptor Interaction Studies

Receptor binding assays are essential techniques for studying the interaction between a ligand (like a drug candidate) and its target receptor. oncodesign-services.comumich.edu These assays can provide quantitative data on binding affinity, kinetics, and receptor density. oncodesign-services.com Radioligand binding assays, which use a radioactively labeled ligand, are particularly sensitive for this purpose. oncodesign-services.comrevvity.com

While specific receptor binding studies for 6-allyloxypurine are not prominently featured in the available literature, the broader context of purine derivative research suggests that such interactions are plausible. For example, purine derivatives have been designed to act as inhibitors of cyclin-dependent kinases (CDKs), which involves binding to the enzyme's active site. google.com This type of interaction is a form of ligand-receptor binding, where the enzyme acts as the receptor.

In a more general sense, the study of ligand-receptor interactions can involve various techniques. For instance, studies on non-visual arrestins, which are proteins involved in G-protein coupled receptor (GPCR) signaling, have used techniques like double electron-electron resonance (DEER) spectroscopy to map conformational changes upon receptor binding. nih.gov Such detailed biophysical methods could potentially be applied to study the interaction of 6-allyloxypurine with its biological targets, should they be identified.

Radioligand Binding Assays for Adenosine Receptor Subtype Affinity (e.g., A1, A2A, A2B, A3)

The affinity is quantified as the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to 50% of the receptors in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity. While specific Kᵢ values for 6-allyloxypurine are not documented in the searched literature, the table below outlines the standard radioligands used for determining affinity at each human adenosine receptor subtype.

Table 1: Standard Radioligands for Adenosine Receptor Binding Assays

| Receptor Subtype | Typical Radioligand |

|---|---|

| A1 | [³H]CCPA (2-chloro-N⁶-cyclopentyladenosine) d-nb.infod-nb.info |

| A2A | [³H]NECA (5'-N-ethylcarboxamidoadenosine) d-nb.infod-nb.info |

| A3 | [³H]NECA (5'-N-ethylcarboxamidoadenosine) d-nb.info |

The experimental procedure involves incubating the cell membranes expressing the receptor with a fixed concentration of the radioligand and varying concentrations of the test compound. After reaching equilibrium, the bound and free radioligand are separated, and the radioactivity of the bound fraction is measured. The results are used to generate a competition curve from which the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is calculated and then converted to a Kᵢ value. d-nb.info

Functional Assays for Investigating Agonist/Antagonist Properties at Specific Receptors

Once binding affinity is established, functional assays are critical to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor from being activated by its natural ligand, adenosine). sigmaaldrich.comwikipedia.org For adenosine receptors, the most common functional assays measure the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. diva-portal.orgeurofinsdiscovery.com

Adenosine A1 and A3 receptors are coupled to Gᵢ/ₒ proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in cAMP levels. diva-portal.org Conversely, A2A and A2B receptors are coupled to Gₛ proteins, which stimulate adenylyl cyclase and cause an increase in cAMP production. diva-portal.orgeurofinsdiscovery.com

To test for agonist or antagonist activity, cultured cells expressing a specific receptor subtype are treated with the test compound.

Agonist Activity : The compound is added to the cells, and the resulting change in cAMP is measured. An agonist at A1/A3 receptors would decrease cAMP, while an agonist at A2A/A2B receptors would increase it. bioauxilium.comcaymanchem.com

Antagonist Activity : The cells are first treated with the test compound, followed by the addition of a known adenosine receptor agonist (like NECA). If the test compound is an antagonist, it will blunt the expected cAMP response produced by the known agonist. eurofinsdiscovery.combioauxilium.com

The results are typically reported as EC₅₀ (effective concentration to produce 50% of the maximal response for an agonist) or IC₅₀ (inhibitory concentration to block 50% of the agonist response for an antagonist).

Table 2: Expected cAMP Functional Assay Outcomes for 6-Allyloxypurine

| Activity Type | Receptor Subtype | Expected Change in cAMP Level |

|---|---|---|

| Agonist | A1 or A3 | Decrease |

| Agonist | A2A or A2B | Increase |

| Antagonist | A1 or A3 | No change alone; blocks agonist-induced decrease |

| Antagonist | A2A or A2B | No change alone; blocks agonist-induced increase |

Antimicrobial and Antiviral Activity (Pre-clinical, In Vitro Screening)

The potential of purine analogues as antimicrobial and antiviral agents is an area of active research. researchgate.netnih.gov However, specific studies detailing the screening of 6-allyloxypurine against bacterial, fungal, or viral pathogens were not identified in the provided search results. The following sections describe the standard methodologies that would be employed for such an evaluation.

Screening against Specific Bacterial Strains and Biofilm Formation

Initial screening for antibacterial activity involves determining the Minimum Inhibitory Concentration (MIC) of the compound. This is the lowest concentration that prevents visible growth of a bacterial strain after overnight incubation. nih.gov A variety of pathogenic bacterial strains, both Gram-positive and Gram-negative, would typically be used for comprehensive screening.

Beyond inhibiting the growth of planktonic (free-floating) bacteria, the ability of a compound to inhibit or disrupt biofilms is a critical measure of its potential efficacy. mdpi.com Biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. mdpi.comfrontiersin.org

Biofilm Inhibition Assays : These tests assess the ability of a compound to prevent bacteria from adhering to a surface and forming a mature biofilm. nih.gov

Biofilm Disruption Assays : These experiments test the compound's ability to break down pre-formed, established biofilms. nih.gov

Table 3: Examples of Bacterial Strains for Antimicrobial Screening

| Gram Type | Bacterial Species |

|---|---|

| Gram-Positive | Staphylococcus aureus, Enterococcus faecalis frontiersin.org |

| Gram-Negative | Pseudomonas aeruginosa, Escherichia coli, Acinetobacter baumannii mdpi.comfrontiersin.org |

Evaluation against Fungal Species

Antifungal activity is typically evaluated using methods analogous to bacterial screening. The poisoned food technique is a common method where the test compound is incorporated into a fungal growth medium (like Potato Dextrose Agar) at various concentrations. goettingen-research-online.de Fungal inoculums are then placed on the medium, and the inhibition of mycelial growth is measured after an incubation period. goettingen-research-online.de The results can be used to calculate an ED₅₀ value, the concentration that inhibits growth by 50%. goettingen-research-online.de Another method is isothermal microcalorimetry, which measures the heat produced by fungal metabolic activity in real-time to assess growth inhibition. nih.gov

Table 4: Examples of Fungal Species for Antifungal Screening

| Fungal Species |

|---|

| Aspergillus fumigatus nih.gov |

| Aspergillus terreus nih.gov |

| Sclerotium rolfsii goettingen-research-online.de |

| Rhizoctonia solani goettingen-research-online.de |

Assessment of Antiviral Activity against Model Viruses in Cell Culture

The evaluation of antiviral compounds requires a host cell culture system in which the target virus can replicate. pressbooks.pubculturecollections.org.uk The general process involves infecting a monolayer of cultured cells (e.g., Vero, HeLa, or MDCK cells) with a model virus in the presence of varying concentrations of the test compound. nih.govsigmaaldrich.com

The antiviral activity is assessed by measuring the reduction in viral replication. This can be done by:

Observing Cytopathic Effects (CPE) : Many viruses cause visible damage to the host cells, such as rounding and detachment. An effective antiviral will prevent or reduce this CPE. nih.gov

Plaque Reduction Assay : This quantitative method measures the reduction in the number of viral plaques (localized areas of cell death) formed in the cell monolayer.

Yield Reduction Assay : This involves quantifying the amount of new virus produced by the infected cells.

A variety of model viruses, representing different viral families and replication strategies, are used for initial screening.

Table 5: Examples of Model Viruses for Antiviral Screening

| Virus Family | Model Virus |

|---|---|

| Herpesviridae | Herpes Simplex Virus 1 (HSV-1), Cytomegalovirus (CMV) nih.govnih.gov |

| Retroviridae | Human Immunodeficiency Virus (HIV) nih.govnih.gov |

| Orthomyxoviridae | Influenza A Virus novonordiskpharmatech.com |

| Poxviridae | Vaccinia Virus nih.gov |

In Vivo Mechanistic Investigations in Non Human Animal Models

Pharmacokinetic Profiling in Model Organisms (e.g., rodents, zebrafish) for Research Purposes

Pharmacokinetic (PK) profiling determines the fate of a chemical compound within an organism. nih.gov These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a substance, which collectively govern its concentration and duration of action at the target site. researchgate.net

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

ADME studies are fundamental to drug development, providing insights into a compound's behavior within a complete biological system. acs.org These in vivo experiments typically follow initial in vitro assessments and are crucial for selecting promising drug candidates. nih.gov For a purine (B94841) analog like 6-Allyloxypurine, researchers would administer the compound to animal models, such as rats, and collect serial blood samples to determine key pharmacokinetic parameters. nih.gov Non-compartmental analysis of the resulting plasma concentration-time data yields values for maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2). springermedizin.deaacrjournals.org These parameters provide a comprehensive overview of the compound's systemic exposure and persistence.

Illustrative Data: Pharmacokinetic Parameters of a Hypothetical Purine Analog in Rats

| Parameter | Value (Mean ± SD) | Unit |

|---|---|---|

| Cmax | 450 ± 65 | ng/mL |

| Tmax | 1.5 ± 0.5 | h |

| AUC(0-inf) | 2800 ± 450 | ng·h/mL |

| t1/2 | 4.2 ± 0.8 | h |

This table presents hypothetical data for illustrative purposes and does not represent actual findings for 6-Allyloxypurine.

Identification and Characterization of Major Metabolites

Understanding the metabolic fate of a compound is critical, as metabolites can be active, inactive, or even toxic. The purine scaffold is subject to various metabolic transformations. wikipedia.orgmdpi.com In vivo studies in rodents would involve collecting urine, feces, and bile to identify and quantify the metabolites of 6-Allyloxypurine. researchgate.net Advanced analytical techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS), are employed to elucidate the structures of these metabolic products. researchgate.net For 6-Allyloxypurine, likely metabolic pathways could include O-dealkylation of the allyloxy group to form 6-hydroxypurine (hypoxanthine), oxidation of the allyl group, and subsequent conjugation reactions (e.g., glucuronidation). The identification of such metabolites is crucial for a complete understanding of the compound's disposition and potential biological effects. mdpi.comelifesciences.org

Illustrative Data: Potential Major Metabolites of 6-Allyloxypurine

| Metabolite | Proposed Structure | Metabolic Reaction |

|---|---|---|

| M1 | 6-Hydroxypurine (Hypoxanthine) | O-Deallylation |

| M2 | (Purin-6-yloxy)acetaldehyde | Oxidation of allyl group |

| M3 | 3-(Purin-6-yloxy)propane-1,2-diol | Dihydroxylation of allyl group |

| M4 | 6-Hydroxypurine-glucuronide | Glucuronidation of M1 |

This table presents hypothetical data for illustrative purposes and does not represent actual findings for 6-Allyloxypurine.

Biodistribution and Tissue Accumulation Studies

Biodistribution studies reveal the extent to which a compound and its metabolites distribute into various tissues and organs throughout the body. nih.gov A standard method for these investigations involves synthesizing a radiolabeled version of the compound, for instance, by incorporating a radioisotope like fluorine-18 (B77423) (¹⁸F) or tritium (B154650) (³H). researchgate.netacs.org The radiolabeled compound is administered to animals, often mice, which are then euthanized at various time points. plos.org Key organs and tissues are collected, and the amount of radioactivity in each is measured using a gamma counter. nih.gov This allows for the quantification of tissue concentration, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g). plos.org These studies are vital for identifying tissues with high drug accumulation, which can indicate either target tissues or potential sites of toxicity. acs.orgplos.org For many small molecules, high concentrations are often observed in organs of elimination like the kidneys and liver. acs.org

Illustrative Data: Biodistribution of a Hypothetical Radiolabeled Purine Analog in Mice (1 hour post-injection)

| Organ/Tissue | % Injected Dose per Gram (Mean ± SD) |

|---|---|

| Blood | 1.5 ± 0.4 |

| Heart | 0.8 ± 0.2 |

| Lungs | 2.1 ± 0.5 |

| Liver | 15.2 ± 3.1 |

| Spleen | 1.9 ± 0.6 |

| Kidneys | 25.5 ± 4.5 |

| Muscle | 0.5 ± 0.1 |

| Brain | 0.2 ± 0.05 |

This table presents hypothetical data for illustrative purposes and does not represent actual findings for 6-Allyloxypurine.

Target Engagement and Pathway Modulation Studies in Animal Models

Beyond determining where a compound goes, it is essential to confirm that it interacts with its intended biological target in a living organism and produces the desired downstream effect.

Assessment of Enzyme Activity Modulation in vivo within Target Tissues

Many purine analogs exert their effects by inhibiting specific enzymes. nih.gov For example, compounds have been developed to inhibit enzymes central to purine metabolism, such as purine nucleoside phosphorylase (PNP) or xanthine (B1682287) oxidoreductase (XOR). mdpi.comnih.govnih.gov To assess in vivo enzyme inhibition, animals are treated with the compound, and relevant tissues are later harvested. The activity of the target enzyme is then measured in tissue homogenates using specific assays. A reduction in enzyme activity in the treated group compared to a vehicle-treated control group provides direct evidence of target engagement. nih.govpnas.org For instance, if 6-Allyloxypurine were designed as a PNP inhibitor, its efficacy would be tested by measuring PNP activity in tissues like the spleen or liver from treated rats. nih.gov

Illustrative Data: In Vivo Enzyme Inhibition by a Hypothetical Purine Analog in Rat Liver

| Treatment Group | Target Enzyme Activity (nmol/min/mg protein) | % Inhibition vs. Control |

|---|---|---|

| Vehicle Control | 120.4 ± 15.2 | 0% |

| Purine Analog | 45.1 ± 9.8 | 62.5% |

This table presents hypothetical data for illustrative purposes and does not represent actual findings for 6-Allyloxypurine.

Evaluation of Receptor Occupancy and Functional Receptor Activation in Animal Tissues

If the intended target of a compound like 6-Allyloxypurine is a receptor, in vivo receptor occupancy studies are performed to quantify the percentage of target receptors bound by the drug at therapeutic doses. if-pan.krakow.pl One common method involves ex vivo radioligand binding assays. Animals are administered the test compound, and at a specific time point, tissues containing the target receptor (e.g., brain) are collected. The ability of a specific radioligand to bind to the receptors in these tissue samples is then measured. A decrease in radioligand binding in the drug-treated group compared to controls indicates that the test compound is occupying the receptors. if-pan.krakow.plbiorxiv.org This approach helps to establish a relationship between the dose of a drug, the extent of target engagement, and the observed physiological or behavioral effects. biorxiv.orgbiorxiv.org

Illustrative Data: In Vivo Receptor Occupancy of a Hypothetical Purine Analog in Rat Brain

| Treatment Group | Specific Radioligand Binding (fmol/mg tissue) | Receptor Occupancy (%) |

|---|---|---|

| Vehicle Control | 250.6 ± 22.4 | 0% |

| Purine Analog | 82.7 ± 15.1 | 67.0% |

This table presents hypothetical data for illustrative purposes and does not represent actual findings for 6-Allyloxypurine.

Monitoring of Gene and Protein Expression Changes in Animal Models

A comprehensive review of published scientific literature reveals a notable absence of studies dedicated to the in vivo monitoring of gene and protein expression changes specifically induced by 6-Allyloxypurine in non-human animal models. While the broader class of purine analogs has been investigated for effects on gene and protein expression in various contexts, research focusing explicitly on 6-Allyloxypurine's impact at the molecular level within a living organism has not been reported. Consequently, there is no available data detailing which specific genes or proteins are upregulated, downregulated, or otherwise modulated by this compound in animal models.

Future research in this area would be necessary to elucidate the molecular pathways affected by 6-Allyloxypurine in vivo. Such studies could involve techniques like quantitative polymerase chain reaction (qPCR) arrays to screen for changes in the expression of genes related to cell signaling, proliferation, and apoptosis, as well as proteomics analyses to identify alterations in protein profiles in tissues of interest following administration of the compound.

Proof-of-Concept for Biological Mechanisms in Non-Human Disease Models

Immunomodulatory Effects and Cytokine Profiling in Murine Models of Inflammation

There is currently no available scientific literature detailing the immunomodulatory effects or cytokine profiles of 6-Allyloxypurine in murine models of inflammation. Although purine analogs are a class of compounds known to possess immunomodulatory properties, specific experimental evidence for 6-Allyloxypurine in this regard is absent from published research.

Investigations into the potential immunomodulatory activities of 6-Allyloxypurine would be required to understand its effects on the immune system. Such research would typically involve the use of established murine models of inflammatory diseases, where the administration of 6-Allyloxypurine would be followed by the analysis of immune cell populations and the quantification of key inflammatory and anti-inflammatory cytokines.

Table 1: Hypothetical Cytokine Profiling Data in a Murine Inflammation Model

As no experimental data exists, this table is presented for illustrative purposes to indicate the type of data that would be generated from such a study. The values are purely hypothetical.

| Cytokine | Control Group (pg/mL) | 6-Allyloxypurine Treated Group (pg/mL) | P-value |

|---|---|---|---|

| TNF-α | Data Not Available | Data Not Available | N/A |

| IL-6 | Data Not Available | Data Not Available | N/A |

| IL-1β | Data Not Available | Data Not Available | N/A |

| IL-10 | Data Not Available | Data Not Available | N/A |

Investigation of Anti-proliferative Mechanisms in Tumor Xenograft Models

A thorough search of the scientific literature indicates a lack of studies investigating the anti-proliferative mechanisms of 6-Allyloxypurine in tumor xenograft models. While the purine scaffold is a common feature in many anti-cancer drugs that target cell proliferation, specific research on the effects of 6-Allyloxypurine on cell cycle progression and angiogenesis in in vivo cancer models has not been published.

To ascertain any potential anti-proliferative effects, tumor xenograft models would be essential. Such studies would involve implanting human tumor cells into immunocompromised mice and then treating them with 6-Allyloxypurine. The subsequent analysis would focus on molecular and cellular mechanisms, such as changes in cell cycle distribution within the tumor tissue and the density of blood vessels (angiogenesis).

Table 2: Hypothetical Analysis of Cell Cycle Progression in a Tumor Xenograft Model

This table is for illustrative purposes only, as no experimental data for 6-Allyloxypurine is available. It demonstrates the kind of data that would be collected in such an investigation.

| Cell Cycle Phase | Control Tumor (% of cells) | 6-Allyloxypurine Treated Tumor (% of cells) | P-value |

|---|---|---|---|

| G0/G1 | Data Not Available | Data Not Available | N/A |

| S | Data Not Available | Data Not Available | N/A |

| G2/M | Data Not Available | Data Not Available | N/A |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Allyloxypurine Analogs

Systematic Modification of the Allyl Moiety and its Impact on Biological Activity Profiles

One of the key chemical properties of 6-allyloxypurines is their ability to undergo a palladium-catalyzed Claisen rearrangement. This reaction results in the migration of the allyl group from the C6 oxygen to the N1 position of the purine (B94841) ring, yielding N(1)-substituted hypoxanthines. chempap.orgresearchgate.net This transformation is highly efficient under mild conditions and can accommodate various substitutions on the allyl fragment, demonstrating the chemical versatility of the moiety. researchgate.net The efficiency of this rearrangement is a key aspect of the structure-property relationship, as the terminal double bond of the allyl group is essential for this nih.govnih.gov-sigmatropic shift. sethanandramjaipuriacollege.in

Table 1: Impact of Allyl Moiety Modification on Activity

| Analog | Modification to Allyl Moiety | Observed/Expected Impact | Reference |

|---|---|---|---|

| 6-Allyloxypurine | Unsubstituted allyl group | Undergoes efficient Pd-catalyzed Claisen rearrangement to N1-allylhypoxanthine. Serves as a baseline for CDK inhibitory activity. | researchgate.netgoogle.com |

| 6-(But-3-en-1-yloxy)purine | Increased chain length | May alter the positioning within the kinase hinge region, potentially affecting potency. | nih.gov |

| 6-(2-Methylallyloxy)purine | Substitution on the allyl chain | Can influence the rate and regioselectivity of the Claisen rearrangement and may introduce steric hindrance affecting enzyme binding. | scirp.org |

| 6-Cinnamyloxypurine | Phenyl substitution at the 3-position | Significantly alters steric and electronic properties; expected to have a distinct biological activity profile and may favor para-rearranged products in Claisen-type reactions. | scirp.org |

| 6-Propoxy-purine | Saturation of the allyl double bond | Prevents Claisen rearrangement. The loss of the π-system and rigidity could decrease binding affinity to certain biological targets. | google.com |

Derivatization of the Purine Ring System and the Consequent Biological Modulations

While the 6-allyloxy group is a defining feature, modifications to the core purine ring system are a primary strategy for modulating biological activity. The nitrogen atoms and available carbon positions on the purine scaffold offer numerous sites for derivatization.

For purine-based kinase inhibitors, substitutions at the C2 and N9 positions are particularly critical for controlling binding and selectivity. google.com Early studies on CDK inhibitors like olomoucine (B1683950) and roscovitine (B1683857) established that specific substitutions at these positions are essential for potent activity. google.com For instance, a polar side chain at the C2 position and a hydrophobic residue at the N9 position were found to be important for positive binding to CDK1. google.com Furthermore, the nitrogen atoms at positions N3 and N7 are often involved in crucial hydrogen bonding interactions with the kinase hinge region. google.com